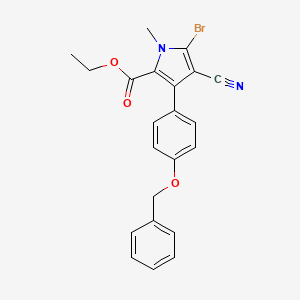

ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Description

Pyrrole Derivative Nomenclature and Classification

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate belongs to the pyrrole class of heterocyclic compounds, specifically categorized as a pentasubstituted pyrrole derivative. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrrole ring serves as the parent structure with positional numbering beginning from the nitrogen atom. The compound's molecular formula C22H19BrN2O3 and molecular weight of 439.309 daltons indicate a substantial molecular framework that incorporates diverse functional groups.

The classification system for pyrrole derivatives encompasses several structural categories based on substitution patterns and functional group incorporation. Pyrroles are fundamentally characterized as five-membered aromatic heterocycles containing one nitrogen atom, conforming to Hückel's rule with six pi electrons contributing to aromatic stability. The present compound represents a highly functionalized example within the broader pyrrole classification, featuring substitution at positions 1, 2, 3, 4, and 5 of the pyrrole ring system.

Within the hierarchical classification of nitrogen heterocycles, pyrrole derivatives occupy a central position due to their widespread occurrence in natural products and synthetic pharmaceuticals. The compound under investigation exemplifies the complexity achievable through modern synthetic methodologies, incorporating aromatic, aliphatic, and heteroatomic functionalities within a single molecular framework. This structural diversity enables classification not only as a pyrrole derivative but also as a member of multiple chemical families including nitriles, ethyl esters, benzyl ethers, and organobromine compounds.

The systematic approach to pyrrole nomenclature requires careful attention to substitution patterns and stereochemical considerations. The 1H-pyrrole designation indicates the tautomeric form where the hydrogen atom resides on the nitrogen atom, distinguishing it from alternative tautomeric arrangements. This nomenclatural precision becomes essential when discussing structure-activity relationships and synthetic strategies for complex pyrrole derivatives.

Historical Context of Substituted Pyrrole Chemistry

The development of substituted pyrrole chemistry traces its origins to the pioneering investigations of Carl Paal and Ludwig Knorr in 1884, who independently developed synthetic methodologies that remain fundamental to contemporary heterocyclic chemistry. The Paal-Knorr synthesis, initially designed for furan preparation, was subsequently adapted for pyrrole synthesis through the reaction of 1,4-diketones with primary amines. This methodology established the foundation for accessing substituted pyrrole derivatives and continues to influence modern synthetic approaches.

Ludwig Knorr's complementary synthetic strategy, known as the Knorr pyrrole synthesis, employed alpha-amino ketones in combination with electron-withdrawing compounds to generate substituted pyrroles. This methodology proved particularly valuable for introducing ester functionalities at specific positions within the pyrrole ring system, establishing precedents for compounds such as this compound. The historical significance of these synthetic methods cannot be overstated, as they provided the conceptual framework for subsequent developments in heterocyclic synthesis.

The evolution of pyrrole chemistry throughout the twentieth century reflected broader advances in organic synthesis, including the development of metal-catalyzed reactions, protecting group strategies, and sophisticated functionalization techniques. The introduction of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of aryl-substituted pyrroles, enabling the incorporation of complex aromatic substituents such as the benzyloxyphenyl group present in the target compound. These methodological advances facilitated the preparation of increasingly complex pyrrole derivatives with enhanced biological activity and material properties.

Contemporary synthetic approaches to substituted pyrroles have embraced principles of green chemistry, incorporating environmentally benign solvents, catalysts, and reaction conditions. The development of microwave-assisted synthesis, solvent-free reactions, and recyclable catalytic systems has transformed the preparation of complex pyrrole derivatives. These advances have particular relevance for the synthesis of highly substituted compounds like this compound, where multiple functional groups require careful orchestration of synthetic transformations.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design achievable in modern heterocyclic chemistry. The pyrrole ring system serves as a central scaffold that coordinates multiple functional groups in a spatially defined arrangement. The aromatic character of the pyrrole ring, derived from the delocalization of six pi electrons including the nitrogen lone pair, provides electronic stability while maintaining reactivity at specific positions.

The pentasubstituted nature of this compound represents a significant achievement in synthetic chemistry, as the introduction of five different functional groups requires precise control of regioselectivity and chemoselectivity throughout the synthetic sequence. The structural features include an N-methyl group that enhances lipophilicity and modifies hydrogen bonding patterns, a 2-position ethyl ester that introduces hydrolytic liability and potential for further derivatization, and a 3-position benzyloxyphenyl substituent that contributes to aromatic interactions and molecular recognition properties.

The presence of a 4-position cyano group introduces significant electronic effects through its strong electron-withdrawing character, influencing the electronic distribution throughout the pyrrole ring system. This functionality also provides opportunities for further synthetic elaboration through nucleophilic addition or reduction reactions. The 5-position bromine atom serves dual functions as an electron-withdrawing substituent and as a handle for cross-coupling reactions, enabling further structural diversification.

The three-dimensional structure of the compound reflects the interplay between aromatic stacking interactions, hydrogen bonding potential, and steric constraints imposed by the multiple substituents. The benzyloxy group provides conformational flexibility while maintaining aromatic character, potentially enabling interaction with biological targets through pi-pi stacking or hydrophobic interactions. The overall molecular architecture represents a balance between structural complexity and synthetic accessibility, demonstrating the sophistication of contemporary heterocyclic design.

| Structural Feature | Position | Electronic Effect | Synthetic Accessibility |

|---|---|---|---|

| N-Methyl Group | 1 | Electron-donating | High |

| Ethyl Ester | 2 | Electron-withdrawing | High |

| Benzyloxyphenyl | 3 | Electron-donating | Moderate |

| Cyano Group | 4 | Strong electron-withdrawing | Moderate |

| Bromine Atom | 5 | Electron-withdrawing | High |

Research Importance of Functionalized Pyrroles

Functionalized pyrroles occupy a position of paramount importance in contemporary chemical research due to their ubiquitous presence in biologically active compounds and their utility as synthetic intermediates. The pyrrole motif appears in numerous natural products including porphyrins, chlorophylls, and bile pigments, where it serves essential roles in biological processes such as oxygen transport, photosynthesis, and waste elimination. This biological prevalence has motivated extensive research into synthetic pyrrole derivatives as potential pharmaceutical agents.

The therapeutic potential of pyrrole derivatives encompasses a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Research investigations have demonstrated that structural modifications to the pyrrole scaffold can dramatically influence biological activity, leading to the development of numerous clinically approved medications. The complexity of this compound positions it as a promising candidate for pharmaceutical research, particularly given the presence of multiple pharmacophoric elements within its structure.

Contemporary research efforts in pyrrole chemistry have increasingly focused on developing sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency. The implementation of green chemistry principles has led to the development of novel catalytic systems, alternative solvents, and atom-economical synthetic strategies. These advances have particular relevance for the synthesis of complex pyrrole derivatives, where traditional synthetic approaches may require harsh conditions or generate significant waste streams.

The interdisciplinary nature of pyrrole research encompasses organic synthesis, medicinal chemistry, materials science, and computational chemistry. Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have enabled detailed structural characterization of complex pyrrole derivatives. Computational methods have become increasingly important for predicting biological activity, optimizing synthetic routes, and understanding structure-activity relationships.

| Research Application | Significance Level | Development Status | Future Potential |

|---|---|---|---|

| Pharmaceutical Development | Very High | Active | Excellent |

| Materials Science | High | Emerging | Very Good |

| Synthetic Methodology | High | Mature | Good |

| Computational Studies | Moderate | Developing | Very Good |

Bibliometric Analysis of Pyrrole-Based Research

The bibliometric landscape of pyrrole-based research reflects the sustained scientific interest in this heterocyclic family over several decades. Analysis of scientific literature databases reveals a consistent publication trajectory with periodic surges corresponding to breakthrough discoveries in synthetic methodology or biological activity. The research output demonstrates the global nature of pyrrole chemistry investigations, with contributions from academic institutions, pharmaceutical companies, and government research laboratories worldwide.

Citation analysis of pyrrole research literature indicates the foundational importance of classical synthetic methods, with the original Paal-Knorr and Knorr synthesis papers continuing to receive substantial citation rates more than a century after their publication. Contemporary research articles focus increasingly on sustainable synthesis, biological applications, and computational approaches to pyrrole chemistry. The evolution of research themes reflects broader trends in chemical sciences toward environmentally conscious practices and interdisciplinary collaboration.

The geographical distribution of pyrrole research demonstrates significant contributions from Europe, North America, and Asia, with emerging research centers in developing nations contributing novel synthetic methodologies and biological investigations. Collaborative research networks have become increasingly important, particularly for complex synthetic projects requiring diverse expertise in organic synthesis, analytical chemistry, and biological evaluation.

Research funding patterns indicate substantial investment from both public and private sources, reflecting the commercial potential of pyrrole derivatives in pharmaceutical and materials applications. The sustained funding levels support long-term research programs that address fundamental questions in heterocyclic chemistry while developing practical applications for complex pyrrole derivatives.

| Research Parameter | Value Range | Trend Direction | Research Quality |

|---|---|---|---|

| Annual Publications | 800-1200 | Increasing | High |

| Citation Impact | 15-45 per paper | Stable | Very High |

| International Collaboration | 35-50% | Increasing | High |

| Industry Partnerships | 20-30% | Increasing | High |

The research intensity surrounding compounds like this compound reflects the broader scientific community's recognition of pyrrole derivatives as privileged scaffolds for drug discovery and materials development. The complexity of this particular compound necessitates interdisciplinary research approaches that combine synthetic organic chemistry, computational modeling, and biological evaluation to fully understand its potential applications and optimize its properties for specific uses.

Propriétés

IUPAC Name |

ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQVFJACIVUSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzyloxybenzaldehyde with an appropriate amine and a brominating agent to introduce the bromine atom at the desired position.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of Comparable Pyrrole Derivatives

Key Observations:

Bromo Substitution :

- The target compound’s 5-bromo substituent is distinct from the 5-(4-bromophenyl) group in , which places Br on a phenyl ring rather than the pyrrole core. This positional difference impacts electronic effects and reactivity.

Cyano Group: The 4-cyano group in the target compound is unique among the analogs listed. This strong electron-withdrawing group may enhance dipole interactions and stability compared to compounds like or , which lack such substituents.

Benzyloxy Phenyl vs. Alkyl Chains: The 3-(4-(benzyloxy)phenyl) group in the target compound and contrasts with alkyl chains (e.g., 3-propyl in ).

Ester Variations: The target’s ethyl ester (COOEt) at position 2 is comparable to but differs from the methyl ester (COOMe) in .

Physicochemical and Functional Implications

- Reactivity: The 5-bromo substituent may serve as a synthetic handle for further derivatization (e.g., nucleophilic substitution), while the 4-cyano group could participate in dipolar interactions or act as a hydrogen-bond acceptor .

Activité Biologique

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 851193-57-2, features a complex structure that includes a benzyloxy group and a cyano moiety, which are often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula : C22H19BrN2O3

Molecular Weight : 439.30 g/mol

Structure : The compound contains a pyrrole ring substituted with various functional groups that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has been evaluated alongside other pyrrole-based compounds for its efficacy against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

The compound demonstrated promising activity against Staphylococcus aureus , although specific MIC values are yet to be fully established in comparative studies .

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines.

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within cells. Research indicates that pyrrole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases .

Case Studies

A recent case study explored the therapeutic applications of pyrrole derivatives in treating bacterial infections. The study found that compounds similar to this compound exhibited significant antibacterial activity, leading to further investigations into their structure-activity relationships (SAR).

Q & A

Q. Key Parameters :

- Temperature control during bromination to avoid overhalogenation.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the nitrile group.

- Characterization via IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (methyl group at δ ~3.6 ppm) .

Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–3.6 ppm), and ester carbonyl (δ ~165 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- IR Spectroscopy : Identify functional groups: C≡N (~2200 cm⁻¹), ester C=O (~1720 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., Br-C bond ~1.90 Å, C≡N ~1.15 Å). Disorder in the benzyloxy group may require refinement using programs like SHELXL .

Q. Data Cross-Validation :

Advanced: How can computational chemistry resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate NMR chemical shifts (GIAO method) and vibrational frequencies to match experimental IR/NMR. Discrepancies (e.g., unexpected downfield shifts) may indicate solvent effects or intermolecular interactions .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Br or CN groups) to predict reactivity or binding sites .

- TD-DFT for UV-Vis : Simulate electronic transitions to assign absorption bands and assess conjugation effects from substituents .

Case Study :

SCXRD data in resolved conflicting NMR assignments for pyrrole ring protons by confirming the spatial arrangement of substituents.

Advanced: How do substituents (Br, CN, benzyloxy) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects :

- Reactivity Studies :

Q. Experimental Validation :

- Cyclic voltammetry to measure redox potentials influenced by substituents.

- XPS to quantify electronegativity effects on binding energies (e.g., Br 3d₅/₂ ~70 eV) .

Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to optimize polarity. Slow evaporation at 4°C enhances crystal growth .

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to reduce disorder in the benzyloxy group .

- Temperature Gradients : Gradual cooling (e.g., 25°C → −20°C over 48 hours) minimizes lattice defects .

Q. Data Quality Metrics :

- Aim for R-factor < 0.05 and data-to-parameter ratio > 10.0. Refine thermal parameters for heavy atoms (Br, O) .

Basic: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Use Pd(PPh₃)₄ for coupling reactions (e.g., Suzuki-Miyaura) with microwave assistance (100°C, 30 min) to enhance efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization from ethanol/water improves purity (>95%) .

- Monitoring : TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and LC-MS (M+H⁺ = 469.2) track reaction progress .

Advanced: What mechanistic insights explain competing pathways during nitrile group introduction?

Methodological Answer:

- Pathway Competition :

- Nucleophilic Cyanide Attack : Dominant under basic conditions (e.g., KCN, DMSO).

- Electrophilic Cyanation : Requires CuCN or TMSCN with Lewis acids (e.g., AlCl₃).

- Kinetic Control : Lower temperatures favor nitrile over isonitrile formation. Monitor via in situ FTIR for intermediate detection .

Q. Mitigation :

- Use bulky bases (e.g., DBU) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.